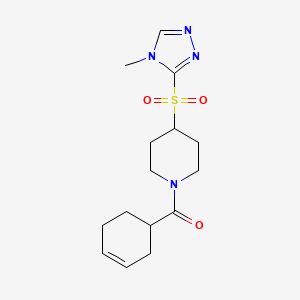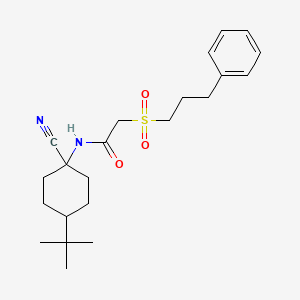
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC belongs to a class of compounds known as TRPV1 antagonists, which have been shown to have a variety of pharmacological effects.
Wirkmechanismus
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide works by blocking the TRPV1 receptor, which is a channel that is involved in the sensation of pain. By blocking this receptor, N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide is able to reduce the perception of pain.
Biochemische Und Physiologische Effekte
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic properties, N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide has also been shown to have anti-inflammatory effects. It has also been shown to have anxiolytic effects, which suggests that it may be useful in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide is its potency as a TRPV1 antagonist. This makes it a useful tool for studying the role of TRPV1 in various physiological processes. However, one of the limitations of N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide is that it has a relatively short half-life, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide. One area of interest is in the development of more potent and selective TRPV1 antagonists. Another area of interest is in the development of novel delivery methods for N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide, which could help to extend its half-life and improve its efficacy. Finally, there is also interest in exploring the potential therapeutic applications of N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide in other areas, such as anxiety disorders and inflammatory bowel disease.
Synthesemethoden
The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide involves the reaction of 4-tert-butylcyclohexanone with malononitrile, followed by the addition of 3-phenylpropanesulfonyl chloride. The resulting product is then treated with sodium hydroxide to form the final compound, N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide has been shown to be a potent TRPV1 antagonist, which suggests that it may be effective in treating various types of pain, including neuropathic pain and inflammatory pain.
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropylsulfonyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3S/c1-21(2,3)19-11-13-22(17-23,14-12-19)24-20(25)16-28(26,27)15-7-10-18-8-5-4-6-9-18/h4-6,8-9,19H,7,10-16H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHIVQXWPJLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)CS(=O)(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

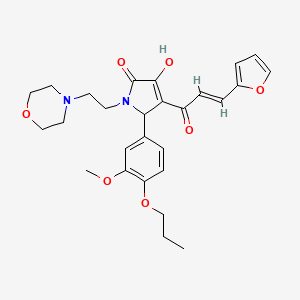
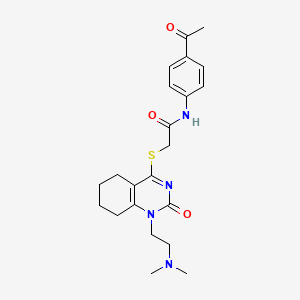
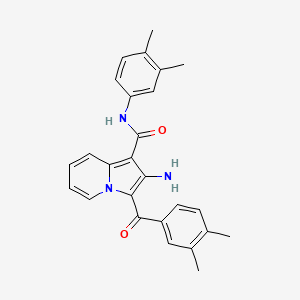
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2759752.png)
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2759753.png)
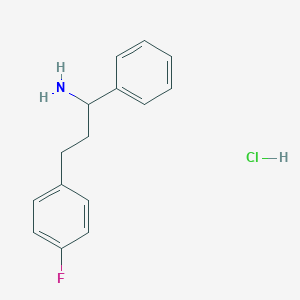
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide](/img/structure/B2759755.png)
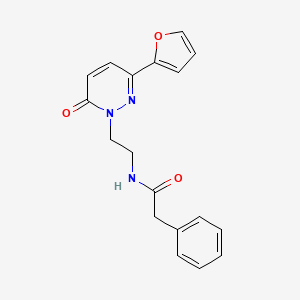
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2759764.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate](/img/structure/B2759767.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2759770.png)
![8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2759771.png)
